molecular formula C6H4BrN3 B13067887 4-bromo-7H-pyrrolo[2,3-c]pyridazine

4-bromo-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B13067887
M. Wt: 198.02 g/mol
InChI Key: CLEIPHTZDPZJKM-UHFFFAOYSA-N
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Description

4-Bromo-7H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, and a bromine atom attached to the fourth position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7H-pyrrolo[2,3-c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The mixture is then heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-7H-pyrrolo[2,3-c]pyridazine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 4-bromo-7H-pyrrolo[2,3-c]pyridazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through the inhibition or activation of these targets, leading to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7H-pyrrolo[2,3-c]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable scaffold in medicinal chemistry and other scientific research applications .

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

4-bromo-7H-pyrrolo[2,3-c]pyridazine

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10)

InChI Key

CLEIPHTZDPZJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CN=N2)Br

Origin of Product

United States

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